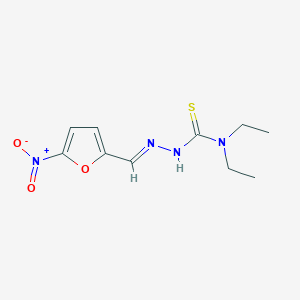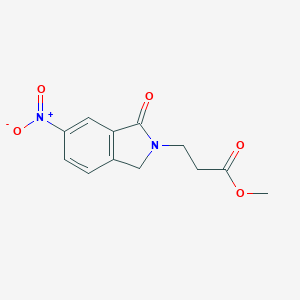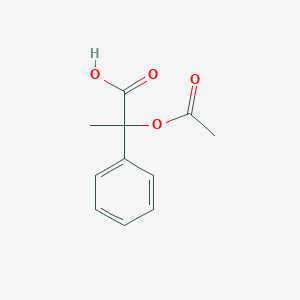
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone, also known as Fe(III)-NTA, is a chelating agent that has been widely used in scientific research. It is a yellow powder with a molecular formula of C11H16N5O3S and a molecular weight of 308.34 g/mol. Fe(III)-NTA has been extensively studied for its ability to bind to metal ions, particularly iron, and its potential applications in various fields.
Mécanisme D'action
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA binds to metal ions, particularly iron, through the formation of a stable complex. The 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA complex can then be used to study the role of metal ions in biological systems. The mechanism of action of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is based on its ability to selectively bind to metal ions and form stable complexes.
Biochemical and Physiological Effects
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to some cell types, particularly when used in high concentrations. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has several advantages for use in lab experiments. It is a highly specific chelating agent that can selectively bind to metal ions, particularly iron. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is also relatively easy to synthesize and purify, making it a cost-effective option for many applications.
However, 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA also has some limitations. It can be toxic to some cell types, particularly when used in high concentrations. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA can also interfere with some biochemical assays, particularly those that rely on metal ion detection.
Orientations Futures
There are several future directions for the use of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA's antioxidant properties make it a promising candidate for further study in this area.
Another potential direction is the development of new metal ion detection assays. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA's ability to selectively bind to metal ions could be used to develop new assays for the detection of specific metal ions in biological systems.
Finally, 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA could be used in the development of new protein purification techniques. Its ability to selectively bind to metal ions could be used to purify specific proteins from complex mixtures.
Conclusion
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is a chelating agent that has been widely used in scientific research. It has several advantages for use in lab experiments, including its specificity for metal ions and ease of synthesis. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has potential applications in a variety of fields, including protein purification, metal ion detection, and the development of new therapeutics. Further research is needed to fully understand the potential of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA in these areas.
Méthodes De Synthèse
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA can be synthesized by reacting 2-furaldehyde-5-nitro with diethylthiocarbamoyl chloride and ammonium hydroxide in the presence of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazoneCl3. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to bind to metal ions, particularly iron, in order to study the role of metal ions in biological systems. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been used in a variety of applications, including protein purification, enzyme assays, and metal ion detection.
Propriétés
Numéro CAS |
14052-72-3 |
|---|---|
Formule moléculaire |
C10H14N4O3S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
1,1-diethyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H14N4O3S/c1-3-13(4-2)10(18)12-11-7-8-5-6-9(17-8)14(15)16/h5-7H,3-4H2,1-2H3,(H,12,18)/b11-7+ |
Clé InChI |
AXOKQUITRHIXGR-YRNVUSSQSA-N |
SMILES isomérique |
CCN(CC)C(=S)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCN(CC)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Autres numéros CAS |
14052-72-3 |
Synonymes |
5-Nitro-2-furaldehyde 4,4-diethyl thiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)

![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)



![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
